molecular formula C11H8BrNO3S B8380338 Methyl 3-(5-bromothiazol-2-yloxy)benzoate

Methyl 3-(5-bromothiazol-2-yloxy)benzoate

Cat. No.: B8380338
M. Wt: 314.16 g/mol
InChI Key: GJFWUPKGRBBWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-bromothiazol-2-yloxy)benzoate is a useful research compound. Its molecular formula is C11H8BrNO3S and its molecular weight is 314.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8BrNO3S

Molecular Weight

314.16 g/mol

IUPAC Name

methyl 3-[(5-bromo-1,3-thiazol-2-yl)oxy]benzoate

InChI

InChI=1S/C11H8BrNO3S/c1-15-10(14)7-3-2-4-8(5-7)16-11-13-6-9(12)17-11/h2-6H,1H3

InChI Key

GJFWUPKGRBBWNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=NC=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,5-dibromothiazole (500 mg, 2.06 mmol), methyl 3-hydroxybenzoate (313 mg, 2.06 mmol) and potassium carbonate (341 mg, 2.47 mmol) in DMF (4 mL) was heated at 140° C. in a microwave reactor for 20 min. After cooling to room temperature, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was separated, washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The resulting residue was purified by flash chromatography (0-100% ethyl acetate:hexanes) to afford the title compound (520 mg, 80% yield). LCMS, [M+H]+=315.9.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.